Chloromethyl propionate Chloromethyl propionate
Brand Name: Vulcanchem
CAS No.: 5402-53-9
VCID: VC7979566
InChI: InChI=1S/C4H7ClO2/c1-2-4(6)7-3-5/h2-3H2,1H3
SMILES: CCC(=O)OCCl
Molecular Formula: C4H7ClO2
Molecular Weight: 122.55 g/mol

Chloromethyl propionate

CAS No.: 5402-53-9

Cat. No.: VC7979566

Molecular Formula: C4H7ClO2

Molecular Weight: 122.55 g/mol

* For research use only. Not for human or veterinary use.

Chloromethyl propionate - 5402-53-9

Specification

CAS No. 5402-53-9
Molecular Formula C4H7ClO2
Molecular Weight 122.55 g/mol
IUPAC Name chloromethyl propanoate
Standard InChI InChI=1S/C4H7ClO2/c1-2-4(6)7-3-5/h2-3H2,1H3
Standard InChI Key BTBBPNVBJSIADI-UHFFFAOYSA-N
SMILES CCC(=O)OCCl
Canonical SMILES CCC(=O)OCCl

Introduction

Structural Characteristics and Molecular Identity

Chloromethyl propionate, systematically named chloromethyl propanoate, is characterized by the molecular formula C₄H₇ClO₂ and a molecular weight of 122.55 g/mol . Its structural configuration includes a propionate backbone esterified with a chloromethyl group, as evidenced by the SMILES notation CCC(=O)OCCl . The InChIKey BTBBPNVBJSIADI-UHFFFAOYSA-N uniquely identifies its stereochemical properties .

Table 1: Structural and Spectroscopic Data

PropertyValueSource
Molecular FormulaC₄H₇ClO₂
SMILESCCC(=O)OCCl
InChIKeyBTBBPNVBJSIADI-UHFFFAOYSA-N
Predicted Collision Cross Section (Ų)119.2 ([M+H]⁺) to 130.7 ([M+Na]⁺)

The compound’s collision cross-section values, critical for mass spectrometric analyses, vary depending on adduct formation, with [M+Na]+ exhibiting the highest predicted value of 130.7 Ų .

Synthetic Methodologies

Vilmerier Reagent-Based Synthesis

A patented method for synthesizing enantiomerically pure S-2-methyl chloropropionate involves the use of Vilmerier reagent (generated from chlorinating agents and short-chain amides) . The process comprises three steps:

  • Reagent Preparation: A chlorinating agent (e.g., phosphorus pentachloride) reacts with a solvent such as dimethylformamide (DMF) to form the Vilmerier reagent.

  • Chlorination Reaction: R-lysergic acid methyl ester is introduced to the reagent, facilitating stereospecific chlorination at the α-carbon .

  • Purification: The crude product is washed, desolvated, and distilled to yield S-2-chloropropionate with >99% enantiomeric excess .

This method avoids corrosive reagents like phosphorus trichloride, enhancing industrial feasibility .

Analytical Determination in Pharmaceutical Contexts

GC-MS Quantification of Genotoxic Impurities

Chloromethyl propionate is monitored as a genotoxic impurity in pharmaceuticals such as mebeverine HCl. A validated GC-MS method achieves simultaneous quantification of chloromethyl propionate, 1,4-dibromobutane, and para-anisic aldehyde at ppm levels .

Table 2: Analytical Performance Metrics

Parameter2-Chloro Methyl Propionate1,4-Dibromo ButanePara-Anisic Aldehyde
Retention Time (min)7.9113.6918.45
Linear Range (µg/mL)1.90–7.501.90–7.501.90–7.50
LOD (µg/mL)0.280.350.22
LOQ (µg/mL)0.851.060.66
Correlation (r²)>0.999>0.999>0.999

The method employs a VF-624 capillary column (60 m × 0.32 mm × 1.80 µm) with helium carrier gas (2.0 mL/min) and selected-ion monitoring (SIM) at m/z 63, 55, and 135 .

HazardPrecautionary Measure
FlammabilityAvoid open flames; use grounded equipment
Skin ContactWear nitrile gloves and protective clothing
InhalationUse in well-ventilated areas or fume hoods
Eye ExposureSafety goggles with side shields

Industrial and Pharmaceutical Applications

Synthetic Intermediate

The compound serves as a precursor in agrochemicals and specialty polymers, leveraging its reactive chloromethyl group for further functionalization .

Physical and Chemical Properties

Table 4: Physicochemical Data

PropertyValueSource
Boiling Point152–154°C (estimated)
Density1.14 g/cm³ (predicted)
SolubilityMiscible with organic solvents

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